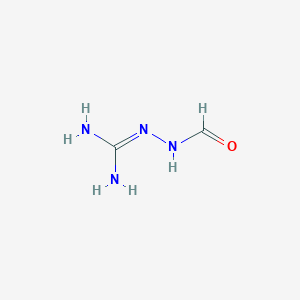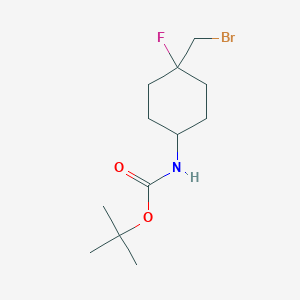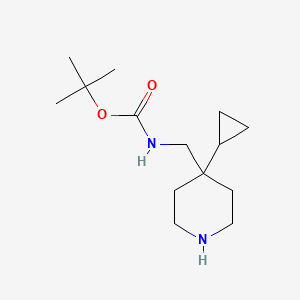
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride is an organic compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its unique chemical properties, which make it suitable for a range of reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. For instance, the use of continuous flow reactors and advanced purification methods such as crystallization and distillation are common practices .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets. It acts by forming covalent bonds with target molecules, thereby altering their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride include:
- 3-Dimethylaminoacrolein
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
Clave InChI |
QOMQKUOQGKQICL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


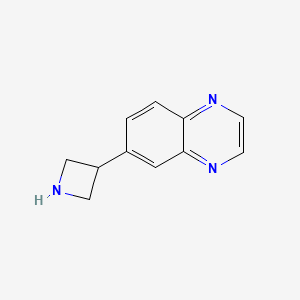
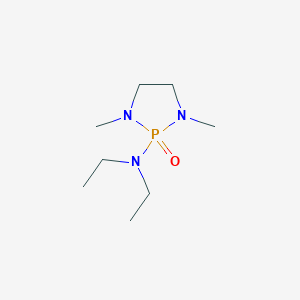


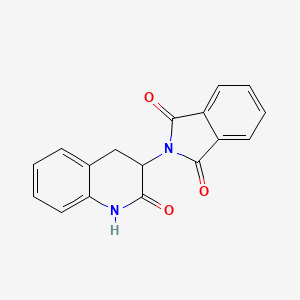

![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)


